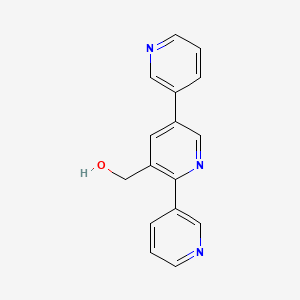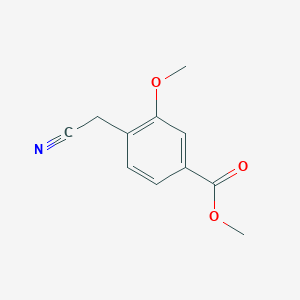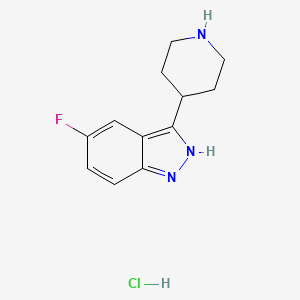
Z-Trp(boc)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Z-Trp(boc)-OH is a derivative of the amino acid tryptophan. It is used in peptide synthesis and serves as a protected form of tryptophan. The “Z” stands for the carboxybenzyl group, which protects the amino group, while “boc” stands for the tert-butyloxycarbonyl group, which protects the carboxyl group. This dual protection allows for selective deprotection and manipulation during peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions:
Protection of the Amino Group: The amino group of tryptophan is protected using the carboxybenzyl group. This is typically achieved by reacting tryptophan with benzyl chloroformate in the presence of a base such as sodium hydroxide.
Protection of the Carboxyl Group: The carboxyl group is protected using the tert-butyloxycarbonyl group. This is done by reacting the carboxybenzyl-protected tryptophan with di-tert-butyl dicarbonate in the presence of a base like triethylamine.
Industrial Production Methods: The industrial production of Z-Trp(boc)-OH involves large-scale synthesis using the above-mentioned protection steps. The process is optimized for high yield and purity, often involving automated peptide synthesizers and stringent purification techniques such as high-performance liquid chromatography.
化学反应分析
Types of Reactions:
Deprotection Reactions: The carboxybenzyl group can be removed using catalytic hydrogenation, while the tert-butyloxycarbonyl group can be removed using strong acids like trifluoroacetic acid.
Coupling Reactions: Z-Trp(boc)-OH can undergo coupling reactions with other amino acids to form peptides. This is typically done using coupling reagents like N,N’-dicyclohexylcarbodiimide.
Common Reagents and Conditions:
Catalytic Hydrogenation: Palladium on carbon (Pd-C) and hydrogen gas are used to remove the carboxybenzyl group.
Strong Acids: Trifluoroacetic acid is used to remove the tert-butyloxycarbonyl group.
Coupling Reagents: N,N’-dicyclohexylcarbodiimide is used for peptide bond formation.
Major Products:
Deprotected Tryptophan: Removal of the protecting groups yields free tryptophan.
Peptides: Coupling reactions yield peptides with tryptophan residues.
科学研究应用
Chemistry:
Peptide Synthesis: Z-Trp(boc)-OH is widely used in the synthesis of peptides, allowing for selective protection and deprotection of functional groups.
Biology:
Protein Engineering: It is used in the synthesis of modified proteins and peptides for studying protein structure and function.
Medicine:
Drug Development: this compound is used in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: It is used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
作用机制
Mechanism: The protective groups in Z-Trp(boc)-OH prevent unwanted reactions during peptide synthesis. The carboxybenzyl group protects the amino group from reacting, while the tert-butyloxycarbonyl group protects the carboxyl group. These groups can be selectively removed under specific conditions, allowing for controlled peptide bond formation.
Molecular Targets and Pathways:
Amino Group Protection: The carboxybenzyl group prevents the amino group from participating in reactions until it is selectively removed.
Carboxyl Group Protection: The tert-butyloxycarbonyl group prevents the carboxyl group from reacting until it is selectively removed.
相似化合物的比较
Z-Gly(boc)-OH: A protected form of glycine with similar protective groups.
Z-Ala(boc)-OH: A protected form of alanine with similar protective groups.
Fmoc-Trp(boc)-OH: A protected form of tryptophan with the fluorenylmethyloxycarbonyl group instead of the carboxybenzyl group.
Uniqueness:
Selective Protection: Z-Trp(boc)-OH offers selective protection of both the amino and carboxyl groups, allowing for precise control during peptide synthesis.
Versatility: It can be used in various peptide synthesis protocols, making it a versatile tool in chemical and biological research.
属性
分子式 |
C24H26N2O6 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC 名称 |
(2S)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H26N2O6/c1-24(2,3)32-23(30)26-14-17(18-11-7-8-12-20(18)26)13-19(21(27)28)25-22(29)31-15-16-9-5-4-6-10-16/h4-12,14,19H,13,15H2,1-3H3,(H,25,29)(H,27,28)/t19-/m0/s1 |
InChI 键 |
JCSZSNGHUWGACF-IBGZPJMESA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3 |
规范 SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-chloro-1-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B13147675.png)






![2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid](/img/structure/B13147711.png)


![2-Methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13147717.png)
![2-Chloro-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13147730.png)
